molecular formula C19H14N2O4S B2967074 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl dimethylcarbamate CAS No. 573938-30-4

3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl dimethylcarbamate

Cat. No.: B2967074
CAS No.: 573938-30-4
M. Wt: 366.39
InChI Key: ICQDRUPUSFXTFV-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[d]thiazol-2-yl and chromen-7-yl . Compounds with similar structures have been synthesized as topoisomerase I inhibitors .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Scientific Research Applications

Antimicrobial Applications

  • Coumarin-thiazole derivatives have been demonstrated to possess significant antimicrobial properties, particularly when incorporated into polymers like polyurethane varnishes. These materials show a very good antimicrobial effect, making them suitable for antimicrobial coatings on various surfaces, such as glass and steel panels (El‐Wahab et al., 2014).

Antioxidant Properties

  • Certain derivatives related to the compound of interest have exhibited high antioxidant activities. For example, the scavenging activity of one such derivative reached 80% at a concentration of 1000 μg/mL, showcasing its potential as a strong antioxidant agent (Abd-Almonuim et al., 2020).

Cytotoxic Activity

  • Novel series of compounds bearing a core structure similar to the compound , involving chromenone and benzothiazole moieties, have been synthesized and shown significant in vitro antitumor activities against various cancer cell lines. This suggests potential applications in cancer therapy and drug development (El-Helw et al., 2019).

Synthetic Applications

  • The compound and its derivatives are utilized in synthetic chemistry for the development of various heterocyclic compounds. These derivatives serve as key intermediates in the synthesis of compounds with potential therapeutic applications, including antibacterial and anticancer agents (Gomha & Khalil, 2012).

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4S/c1-21(2)19(23)25-11-7-8-12-15(9-11)24-10-13(17(12)22)18-20-14-5-3-4-6-16(14)26-18/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQDRUPUSFXTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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